![molecular formula C24H37N3S B14371459 2-Pentadecyl-3-[(pyridin-2-yl)sulfanyl]butanedinitrile CAS No. 91233-05-5](/img/structure/B14371459.png)
2-Pentadecyl-3-[(pyridin-2-yl)sulfanyl]butanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pentadecyl-3-[(pyridin-2-yl)sulfanyl]butanedinitrile: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties. This compound features a long alkyl chain, a pyridine ring, and a sulfanyl group, making it a versatile molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentadecyl-3-[(pyridin-2-yl)sulfanyl]butanedinitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a pyridine derivative with a sulfanyl group, followed by the introduction of the pentadecyl chain and the butanedinitrile moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pentadecyl-3-[(pyridin-2-yl)sulfanyl]butanedinitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to amines under specific conditions.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitrile groups can produce primary amines.
Wissenschaftliche Forschungsanwendungen
2-Pentadecyl-3-[(pyridin-2-yl)sulfanyl]but
Eigenschaften
CAS-Nummer |
91233-05-5 |
|---|---|
Molekularformel |
C24H37N3S |
Molekulargewicht |
399.6 g/mol |
IUPAC-Name |
2-pentadecyl-3-pyridin-2-ylsulfanylbutanedinitrile |
InChI |
InChI=1S/C24H37N3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-22(20-25)23(21-26)28-24-18-15-16-19-27-24/h15-16,18-19,22-23H,2-14,17H2,1H3 |
InChI-Schlüssel |
XMXNJYSOKCXNST-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(C#N)C(C#N)SC1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



phosphanium iodide](/img/structure/B14371387.png)
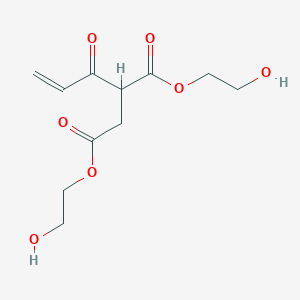
![N-[2,3,4,5-Tetrafluoro-6-(pentafluorophenoxy)phenyl]acetamide](/img/structure/B14371396.png)
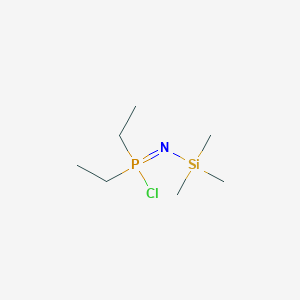
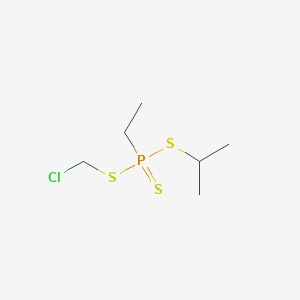
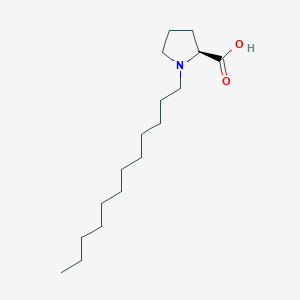
![2-(2-{2-[2-(2,3,4-Tributylphenoxy)ethoxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14371425.png)
![[4-(2-Ethyl-1-benzofuran-3-carbonyl)-2,6-dimethylphenoxy]acetic acid](/img/structure/B14371432.png)

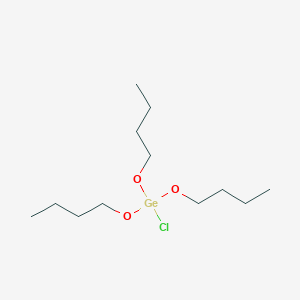

![4-[2-(4-Aminophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14371450.png)
![3-(4-Methoxyphenyl)-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B14371453.png)
